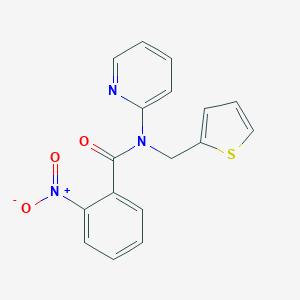
2-nitro-N-(2-pyridinyl)-N-(2-thienylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(2-pyridinyl)-N-(2-thienylmethyl)benzamide, commonly known as THN-1, is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine. THN-1 is a benzamide derivative that has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of THN-1 is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in the growth of cancer cells and the formation of biofilms by bacteria. THN-1 has also been found to bind to beta-amyloid peptide, which is involved in the formation of plaques in the brain of Alzheimer's disease patients.
Biochemical and Physiological Effects:
THN-1 has been found to exhibit interesting biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. THN-1 has also been found to exhibit antibacterial activity against various strains of bacteria. Moreover, THN-1 has been reported to have potential applications in the treatment of Alzheimer's disease by inhibiting the formation of beta-amyloid peptide plaques in the brain.
Advantages and Limitations for Lab Experiments
THN-1 has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods. Another advantage is that it exhibits interesting biochemical and physiological effects, which make it a potential candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on THN-1. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to explore its potential applications in the treatment of Alzheimer's disease. Additionally, further research could be conducted to investigate its potential applications in the treatment of other diseases, such as bacterial infections and cancer.
Synthesis Methods
The synthesis of THN-1 has been reported using different methods. One method involves the reaction of 2-nitrobenzoyl chloride with 2-mercapto-N-(2-pyridinyl)-N-(2-thienylmethyl)acetamide in the presence of triethylamine. Another method involves the reaction of 2-nitrobenzoic acid with 2-(2-thienylmethyl)pyridine in the presence of thionyl chloride, followed by the reaction with 2-mercapto-N-(2-pyridinyl)-N-(2-thienylmethyl)acetamide.
Scientific Research Applications
THN-1 has been found to exhibit potential applications in scientific research. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. THN-1 has also been found to exhibit antibacterial activity against various strains of bacteria. Moreover, THN-1 has been reported to have potential applications in the treatment of Alzheimer's disease.
properties
Product Name |
2-nitro-N-(2-pyridinyl)-N-(2-thienylmethyl)benzamide |
|---|---|
Molecular Formula |
C17H13N3O3S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-nitro-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H13N3O3S/c21-17(14-7-1-2-8-15(14)20(22)23)19(12-13-6-5-11-24-13)16-9-3-4-10-18-16/h1-11H,12H2 |
InChI Key |
VMNVKMOBQUEOMS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B254047.png)
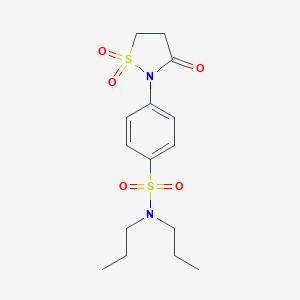
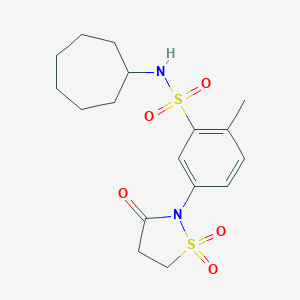
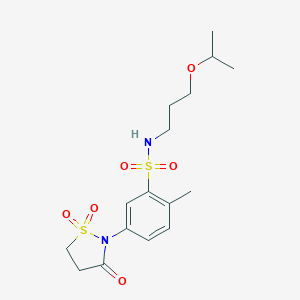
![N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B254055.png)
![1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one](/img/structure/B254057.png)
![1,1-dioxo-2-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylphenyl]-1,2-thiazolidin-3-one](/img/structure/B254058.png)

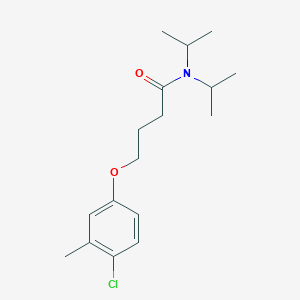
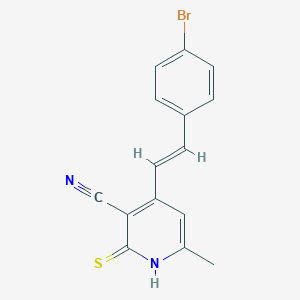
![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N-[7-methoxy-2-(trifluoromethyl)-4-quinazolinyl]amine](/img/structure/B254067.png)
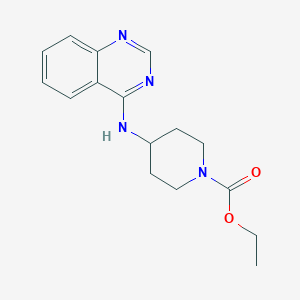
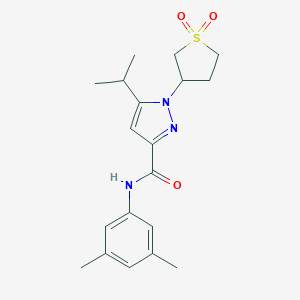
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254070.png)